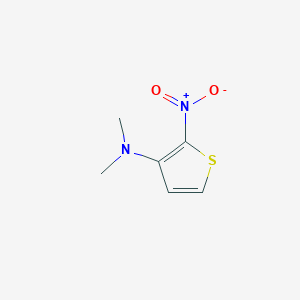

N,N-Dimethyl-2-nitrothiophen-3-amine

Description

Significance of Thiophene (B33073) Heterocycles in Organic Chemistry Research

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a fundamental heterocycle in organic chemistry. bldpharm.comresearchgate.netmdpi.com First discovered by Victor Meyer in 1883 as a contaminant in benzene (B151609), its unique electronic and chemical properties soon established it as a valuable entity in its own right. researchgate.net The thiophene ring is considered a "bioisostere" of the benzene ring, meaning it can often replace a benzene ring in biologically active molecules without a significant loss of activity. researchgate.netmdpi.com This principle has made thiophene and its derivatives essential building blocks in medicinal chemistry and drug discovery. researchgate.net

The significance of thiophenes extends into materials science, where their unique electronic properties are harnessed. Thiophene-based polymers, such as polythiophenes, are key components in the development of organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaics. researchgate.netspectroscopyonline.com Their ability to form linear π-conjugated systems makes them ideal for applications requiring semiconducting organic materials. iaea.org

Overview of Substituted Thiophene Derivatives in Advanced Chemical Synthesis

The versatility of the thiophene ring allows for the creation of a vast array of substituted derivatives, which are crucial intermediates in advanced organic synthesis. chemicalbook.com The development of efficient and regioselective methods to synthesize these derivatives is an active area of research. orgsyn.orggoogle.com Classical methods often rely on the functionalization of a pre-existing thiophene ring through electrophilic substitution reactions. chemicalbook.com However, modern synthetic chemistry has seen the rise of innovative approaches, such as the heterocyclization of functionalized alkynes, which allow for the construction of the thiophene ring with a desired substitution pattern in a single, atom-economical step. chemicalbook.comorgsyn.org

Metal-catalyzed cross-coupling reactions and one-pot multicomponent reactions have further expanded the synthetic chemist's toolkit for creating complex thiophene derivatives. spectroscopyonline.comgoogle.com These advanced methods provide access to polysubstituted thiophenes that serve as precursors for pharmaceuticals, agrochemicals, and functional materials. iaea.orgvibrantpharma.com

Contextualization of Nitrothiophenes and Aminothiophenes as Chemical Classes

Nitrothiophenes and aminothiophenes represent two critical classes of thiophene derivatives, each with distinct properties and applications. The introduction of a nitro group (—NO₂) onto the thiophene ring creates a powerful electron-withdrawing effect, making nitrothiophenes valuable intermediates in synthesis and imparting specific biological activities. Some nitrothiophene derivatives have been investigated for their potential as chemotherapeutic agents. researchgate.net The nitration of thiophene itself typically yields 2-nitrothiophene (B1581588) as the major product, along with a smaller amount of the 3-nitro isomer. stackexchange.com

Aminothiophenes, particularly 2-aminothiophenes, are a privileged scaffold in medicinal chemistry. researchgate.net The Gewald reaction is a well-established and versatile method for synthesizing substituted 2-aminothiophenes. mdpi.com These compounds are building blocks for a wide range of biologically active molecules, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties. orgsyn.orgvibrantpharma.com The amino group (—NH₂) acts as an electron-donating group and provides a reactive handle for further molecular elaboration. researchgate.net

Research Landscape of N-Substituted Nitroaminothiophene Systems

Molecules that contain both a nitro and an amino group on the thiophene ring, known as nitroaminothiophenes, combine the electronic features of both substituents. This "push-pull" system, with an electron-donating amino group and an electron-withdrawing nitro group, can lead to interesting chemical properties and biological activities.

The synthesis of N-substituted 3-nitrothiophen-2-amines has been achieved through novel protocols, for instance, from the reaction of α-nitroketene N,S-acetals with 1,4-dithiane-2,5-diol (B140307). vibrantpharma.comnih.gov This method allows for the creation of two carbon-carbon bonds in a single operation. vibrantpharma.comnih.gov Research into these systems is driven by the quest for new therapeutic agents. For example, some N-substituted 2-amino-3-nitro-benzo[b]thiophenes, which are structurally related to the thiophene series, have demonstrated analgesic and anti-inflammatory activities. chemicalbook.com The specific placement of the nitro and amino groups, along with the nature of the N-substituents, is crucial for tuning the molecule's properties.

Limited Research Data on N,N-Dimethyl-2-nitrothiophen-3-amine

The compound is identified by the following properties:

| Property | Value | Source |

| CAS Number | 1850299-94-3 | bldpharm.com |

| Molecular Formula | C₆H₈N₂O₂S | bldpharm.com |

| Molecular Weight | 172.20 g/mol | bldpharm.com |

| Predicted Boiling Point | 268.1 ± 25.0 °C | bldpharm.com |

| Predicted Density | 1.337 ± 0.06 g/cm³ | bldpharm.com |

While general synthetic routes for N-substituted 3-nitrothiophen-2-amines have been published, a specific procedure for the N,N-dimethyl derivative is not explicitly detailed. vibrantpharma.comnih.gov Further research would be required to fully characterize this compound and explore its potential applications in chemistry and pharmacology.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O2S |

|---|---|

Molecular Weight |

172.21 g/mol |

IUPAC Name |

N,N-dimethyl-2-nitrothiophen-3-amine |

InChI |

InChI=1S/C6H8N2O2S/c1-7(2)5-3-4-11-6(5)8(9)10/h3-4H,1-2H3 |

InChI Key |

AMGLYFBMXANSCT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(SC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of N,n Dimethyl 2 Nitrothiophen 3 Amine and Analogs

Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring

The electron-deficient nature of the nitrothiophene core, significantly influenced by the strong electron-withdrawing nitro group, makes it susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility.

Vicarious Nucleophilic Substitution (VNS) on Nitrothiophenes

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile carrying a leaving group. organic-chemistry.org In the context of nitrothiophenes, the VNS reaction provides a direct route to introduce alkyl substituents onto the thiophene ring.

The general mechanism of VNS involves the addition of a carbanion (generated from a CH-acid precursor with a leaving group at the α-position) to the electron-deficient nitrothiophene ring. This addition forms a σ-adduct, a type of Meisenheimer complex. organic-chemistry.org Subsequently, a base induces the β-elimination of the leaving group and a proton from the ring, leading to the restoration of aromaticity and the formation of the substituted product. organic-chemistry.org More than two equivalents of a strong base are typically required for the reaction to proceed efficiently. organic-chemistry.org

Nitrothiophenes, such as 2-nitrothiophene (B1581588) and 3-nitrothiophene (B186523), are excellent substrates for VNS reactions. organic-chemistry.org The reaction of 2-nitrothiophene with carbanions like chloromethyl phenyl sulfone proceeds efficiently, leading to substitution primarily at the position ortho to the nitro group. kuleuven.be Competition experiments have determined that 2-nitrothiophene is highly reactive in VNS, more so than nitrobenzene (B124822) but less than highly electrophilic nitropyridines. acs.org The presence of the activating nitro group is crucial for this reactivity. organic-chemistry.orgkuleuven.be

The regioselectivity of VNS on substituted nitrothiophenes follows predictable patterns. For 3-substituted nitroarenes, a mixture of isomers resulting from attack ortho and para to the nitro group is commonly observed. organic-chemistry.org VNS can also be used for hydroxylation of nitroaromatics using alkyl hydroperoxide anions, a method that has been successfully applied to nitrothiophenes. organic-chemistry.org

Kinetic and Theoretical Studies of Amine Reactivity

Kinetic and theoretical studies provide insight into the reactivity of aminothiophenes in substitution reactions. The rate of VNS reactions is influenced by the electrophilicity of the nitroarene. Competition experiments, which measure the relative rates of reaction between different substrates, have established a reactivity scale for various nitroheteroarenes. acs.org For instance, nitropyridines are found to be approximately four orders of magnitude more reactive than nitrobenzene, while 2-nitrothiophene exhibits high activity, followed by other five-membered heterocycles like nitroimidazoles and nitropyrroles. acs.org

Computational studies, often employing density functional theory (DFT), are used to investigate the thermodynamics and kinetics of reaction pathways. mtu.edu These studies can calculate the activation energies for the formation of intermediates and transition states, helping to elucidate reaction mechanisms. mtu.edunih.gov For nucleophilic substitution on N,N-Dimethyl-2-nitrothiophen-3-amine, the dimethylamino group, being a strong electron-donating group, would be expected to modulate the electrophilicity of the thiophene ring. It would partially counteract the electron-withdrawing effect of the nitro group, potentially affecting the rates and regioselectivity of nucleophilic attack compared to unsubstituted nitrothiophene.

Electrophilic Aromatic Substitution Patterns in Nitroaminothiophenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a ring hydrogen with an electrophile. organicchemistrytutor.com The mechanism typically involves the attack of the aromatic π-system on a strong electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.comyoutube.com

In nitroaminothiophenes like this compound, the regiochemical outcome of EAS is governed by the combined directing effects of the substituents already present on the ring.

The Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.

The Dimethylamino Group (-N(CH₃)₂): This is a potent activating group and an ortho-, para-director. It donates electron density to the ring via a strong resonance effect, which overrides its inductive withdrawal.

In this compound, the two groups are in a 1,2-relationship. The strong activating effect of the dimethylamino group at C-3 will dominate, directing incoming electrophiles to the available ortho and para positions. The position para to the amino group is C-5, and the position ortho is C-4. Therefore, electrophilic substitution is expected to occur preferentially at the C-5 and C-4 positions of the thiophene ring. Studies on condensed aminothiophenes have shown that coupling with electrophiles like aromatic diazonium salts occurs at the position corresponding to C-5 in the parent thiophene ring. researchgate.net

| Substituent | Position | Electronic Effect | Directing Influence |

| -NO₂ | C-2 | Strong deactivator | meta-directing (to C-4) |

| -N(CH₃)₂ | C-3 | Strong activator | ortho, para-directing (to C-4, C-5) |

| Combined | - | Overall activated | C-5 (para to -NR₂) and C-4 (ortho to -NR₂ and meta to -NO₂) |

Ring-Opening Reactions of Nitrothiophenes

A characteristic reaction of certain nitrothiophenes is their susceptibility to ring-opening upon treatment with nucleophiles, particularly secondary amines. This non-benzenoid behavior provides access to highly functionalized acyclic building blocks. researchgate.netarkat-usa.org

Formation of Nitrobutadiene Derivatives

The treatment of both 2- and 3-nitrothiophenes with secondary amines, such as pyrrolidine, under mild conditions can lead to the cleavage of a carbon-sulfur bond. researchgate.net This reaction results in the formation of asymmetrically functionalized nitrobutadiene derivatives. For example, 2-nitrothiophene reacts with secondary amines to yield 1-amino-4-nitro-1,3-butadienes. researchgate.net Similarly, various 3-nitrothiophene derivatives undergo ring-opening to afford functionalized nitrobutadienes. arkat-usa.org

In these reactions, the amine acts as the nucleophile, attacking the thiophene ring and initiating a cascade that culminates in C-S bond scission. The resulting intermediate is a thiolate, which can be trapped by alkylation, for instance with methyl iodide, to yield stable, isolable methylthio-nitrobutadiene products. researchgate.netarkat-usa.org In some cases, particularly with 3-nitrothiophene, the presence of a silver salt like AgNO₃ is necessary to facilitate the ring-opening, likely by coordinating to the sulfur atom and promoting C-S bond breakage. researchgate.net

Subsequent Cyclization and Functionalization of Ring-Opened Products

One notable application is the thermal 6π electrocyclization of these butadienes. acs.orgnih.gov When the butadiene system contains an appropriately positioned aryl group, heating can induce a concerted electrocyclic reaction to form a new six-membered ring. Subsequent aromatization, often through the elimination of a leaving group, leads to the formation of ring-fused homo- or heteroaromatic nitro compounds. acs.orgnih.gov This process represents a valuable ring-enlargement protocol, transforming a five-membered thiophene ring into a six-membered benzene (B151609) or fused heterocyclic ring. nih.gov

Beyond electrocyclization, the functional groups on the nitrobutadiene backbone, such as the nitroenamine moiety, can be further elaborated. researchgate.net These building blocks have been successfully employed in the synthesis of a wide range of nitrogen, oxygen, and sulfur heterocycles. researchgate.netnih.govrsc.org For example, they can react with carbon nucleophiles like Grignard reagents in complex transformations to yield other interesting acyclic and cyclic products. arkat-usa.org

Reduction Chemistry of the Nitro Group

The conversion of the nitro group in this compound to an amino group is a pivotal transformation, unlocking a variety of subsequent chemical modifications. This reduction can be achieved through several established methods, broadly classified as catalytic hydrogenation and chemical reduction. unimi.it The choice of method often depends on the desired selectivity and the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This technique employs hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, to efficiently reduce the nitro group. youtube.com While effective for many nitroaromatics, the sulfur atom within the thiophene ring can potentially poison the catalyst, necessitating careful optimization of reaction conditions and catalyst selection.

Chemical Reduction: A diverse array of chemical reagents can facilitate the reduction of the nitro group.

Metals in Acidic Media: A historically significant and reliable method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in an acidic environment, typically with hydrochloric acid (HCl). youtube.com This approach is known for its high yields.

Metal Hydrides: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are also capable of reducing nitro groups. youtube.com LiAlH₄ is a potent reducing agent and may affect other functional groups, while the reactivity of NaBH₄ can be enhanced by the addition of catalysts like nickel(II) chloride.

Transfer Hydrogenation: This method offers a convenient alternative to using gaseous hydrogen by employing a hydrogen donor molecule like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as palladium on carbon (Pd/C).

The selection of the reducing agent can also allow for the isolation of intermediates like nitroso or hydroxylamino compounds under specific conditions.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Typical Conditions | Primary Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Ethanol (B145695), Room Temperature | Amine | A widely used and efficient method for nitro group reduction. |

| Sn, HCl | Reflux | Amine | A classic, robust, and high-yielding reduction method. |

| Fe, NH₄Cl | Ethanol/Water, Reflux | Amine | A milder alternative to the Sn/HCl system. |

| NaBH₄, NiCl₂ | Methanol (B129727), Room Temperature | Amine | Suitable for substrates with other reducible functional groups. |

| Hydrazine, Pd/C | Ethanol, Reflux | Amine | A common and practical transfer hydrogenation technique. |

Functionalization of Amino and Nitro Substituents

The this compound molecule possesses two key sites for further chemical modification: the existing dimethylamino group and the nitro group, which can be transformed into a highly versatile primary amine.

Functionalization of the Tertiary Amino Group:

The reactivity of the N,N-dimethylamino group primarily involves the lone pair of electrons on the nitrogen atom. wikipedia.org

Quaternization: Reaction with alkyl halides leads to the formation of quaternary ammonium salts, which can significantly alter the molecule's physical and chemical properties.

Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can convert the tertiary amine into its corresponding N-oxide.

Functionalization via the Nitro Group:

The reduction of the nitro group to a primary amine opens up a vast array of synthetic possibilities. The resulting thiophene-2,3-diamine derivative is a valuable intermediate for constructing more complex molecules.

Acylation: The primary amine readily reacts with acyl chlorides or anhydrides to form stable amide derivatives.

Alkylation: The nitrogen of the primary amine can be alkylated using alkyl halides, with the extent of alkylation controllable by the reaction conditions.

Diazotization: Aromatic primary amines can be converted into diazonium salts with nitrous acid. These salts are highly useful intermediates that can be transformed into a wide range of functional groups through reactions like the Sandmeyer reaction.

Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones yields imines (Schiff bases), which are important in coordination chemistry and as synthetic intermediates.

Table 2: Potential Functionalization Reactions of this compound and its Derivatives

| Starting Material | Reagent | Product Type |

|---|---|---|

| This compound | Methyl Iodide | Quaternary Ammonium Salt |

| This compound | Hydrogen Peroxide | N-oxide |

| Thiophene-2,3-diamine derivative | Acetyl Chloride | Amide |

| Thiophene-2,3-diamine derivative | Benzyl Bromide | N-Alkylated Amine |

| Thiophene-2,3-diamine derivative | NaNO₂, HCl then CuBr | Bromo-substituted thiophene |

| Thiophene-2,3-diamine derivative | Benzaldehyde | Schiff Base |

The strategic functionalization of these groups allows for the synthesis of a diverse range of thiophene derivatives, which are of interest for applications in materials science and the development of new therapeutic agents. beilstein-journals.orgresearchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the precise arrangement of atoms within the N,N-Dimethyl-2-nitrothiophen-3-amine molecule. By analyzing the magnetic properties of its atomic nuclei, detailed information about its chemical structure can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different hydrogen environments in the molecule. The spectrum is characterized by signals for the two protons on the thiophene (B33073) ring and the six protons of the two methyl groups attached to the nitrogen atom. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

The protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The specific chemical shift values are influenced by the electronic effects of the nitro group and the dimethylamino group. The six protons of the N,N-dimethyl group are chemically equivalent and therefore appear as a single sharp peak (a singlet).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene-H4 | Data not available in search results | d | Data not available in search results |

| Thiophene-H5 | Data not available in search results | d | Data not available in search results |

| N(CH₃)₂ | Data not available in search results | s | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. The spectrum will show distinct peaks for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the thiophene ring are influenced by the positions of the nitro and dimethylamino substituents. The carbon atoms of the two methyl groups are equivalent and thus produce a single signal.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 (C-NO₂) | Data not available in search results |

| C3 (C-N(CH₃)₂) | Data not available in search results |

| C4 | Data not available in search results |

| C5 | Data not available in search results |

| N(CH₃)₂ | Data not available in search results |

Two-Dimensional NMR Techniques for Structural Confirmation

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups within the molecule. Key vibrational modes include the symmetric and asymmetric stretching of the nitro (NO₂) group, which typically appear as strong bands in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-N stretching vibration of the aromatic amine is also a characteristic feature. Additionally, C-H stretching and bending vibrations of the thiophene ring and the methyl groups will be present.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| NO₂ asymmetric stretching | Data not available in search results |

| NO₂ symmetric stretching | Data not available in search results |

| C-N stretching (aromatic amine) | Data not available in search results |

| C-H stretching (thiophene) | Data not available in search results |

| C-H stretching (methyl) | Data not available in search results |

Raman Spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show bands for the nitro group and thiophene ring vibrations. The symmetric stretching of the nitro group is typically a strong and sharp band in the Raman spectrum. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly enhance the Raman signal, which would be particularly useful for analyzing small quantities of the compound or for studying its interaction with metallic surfaces. The enhancement effect in SERS is highly dependent on the orientation of the molecule on the surface, which can provide insights into the molecule's adsorption behavior. While specific Raman or SERS data for this compound were not found, the techniques are highly applicable for its characterization.

The determination of the molecular structure and electronic properties of this compound relies on a combination of spectroscopic methods. Each technique provides unique information, contributing to a comprehensive understanding of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing polar molecules like this compound without causing significant fragmentation. In positive ion mode, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺. The detection of this ion allows for the direct confirmation of the compound's molecular weight.

While specific experimental spectra are not widely published, analysis would focus on identifying the peak corresponding to the protonated molecule. Given the compound's molecular formula, C₆H₈N₂O₂S, the expected m/z value for the [M+H]⁺ ion can be calculated.

Table 1: ESI-MS Data for this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ Ion (m/z) |

| This compound | C₆H₈N₂O₂S | 172.20 | 173.03 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other formulas that might have the same nominal mass. For this compound, HRMS would be used to confirm the elemental composition of the [M+H]⁺ ion, validating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur in the correct proportions.

Table 2: HRMS Elemental Composition Data for [C₆H₈N₂O₂S+H]⁺

| Ion Formula | Calculated Exact Mass (Da) |

| [C₆H₉N₂O₂S]⁺ | 173.03827 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. This compound is expected to be a colored compound due to the presence of a "push-pull" system, where the electron-donating dimethylamino group and the electron-withdrawing nitro group are connected by the conjugated π-system of the thiophene ring.

The UV-Vis spectrum of this compound is anticipated to display characteristic absorption bands corresponding to specific electronic transitions. nih.gov The key feature would be a strong absorption band in the visible or near-UV region, attributed to an intramolecular charge-transfer (ICT) transition. This transition involves the promotion of an electron from a high-energy occupied molecular orbital, primarily located on the electron-donating part of the molecule (dimethylamino and thiophene ring), to a low-energy unoccupied molecular orbital, centered on the electron-withdrawing nitro group.

Other expected transitions include:

π → π* transitions: These high-energy transitions occur within the thiophene aromatic system and are influenced by the substituents.

n → π* transitions: These are typically weaker transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amino group) to an antibonding π* orbital.

The position and intensity of the ICT band are sensitive to solvent polarity, a phenomenon known as solvatochromism, which is characteristic of push-pull systems. nih.gov

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Spectral Region |

| Intramolecular Charge Transfer (ICT) | HOMO (donor-centric) → LUMO (acceptor-centric) | Near-UV / Visible |

| π → π | π (thiophene ring) → π (thiophene ring) | UV |

| n → π | n (O/N atoms) → π (nitro/thiophene system) | UV / Visible |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide exact bond lengths, bond angles, and torsional angles for this compound, confirming the planarity of the thiophene ring and the geometry of the substituent groups.

While a single-crystal X-ray structure for this compound itself is not available in the surveyed literature, studies on closely related N-aryl-3-nitrothiophen-2-amines have been successfully performed. strath.ac.uk These studies confirm the molecular structure and provide insight into intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. strath.ac.uk For the title compound, a crystallographic study would definitively elucidate the solid-state conformation and intermolecular forces.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational efficiency. It is routinely used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to map the electron distribution within a molecule.

For N,N-Dimethyl-2-nitrothiophen-3-amine, a DFT calculation would predict a nearly planar structure for the thiophene (B33073) ring and its substituents. This planarity is driven by the tendency of the π-electron system to delocalize across the molecule, a phenomenon enhanced by the push-pull nature of the substituents. The electron-donating N,N-dimethylamino group and the electron-withdrawing nitro group engage in resonance with the thiophene ring, which imparts partial double-bond character to the C-N bonds and influences the bond lengths within the thiophene ring itself. nih.gov Theoretical studies on similar 2-aminothiophene derivatives confirm that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are effective for obtaining optimized structural parameters. nih.govtandfonline.com

Illustrative Geometrical Parameters: Below is a table of representative optimized geometrical parameters for this compound, as would be predicted by DFT calculations.

| Parameter | Predicted Value (Angstroms/Degrees) | Description |

| C2=C3 Bond Length | ~1.38 Å | Slightly elongated due to π-conjugation |

| C2-N(nitro) Bond Length | ~1.45 Å | Typical C-N single bond length |

| C3-N(amino) Bond Length | ~1.36 Å | Shortened due to partial double-bond character |

| N-O (nitro) Bond Lengths | ~1.23 Å | Characteristic of a nitro group |

| C-S Bond Lengths | ~1.72 Å | Typical for a thiophene ring |

| C-N-C (amino) Bond Angle | ~118° | Indicative of sp²-like hybridization |

| O-N-O (nitro) Bond Angle | ~124° | Standard for a nitro group |

Note: These values are illustrative and based on data from analogous structures. Specific values would require a dedicated DFT calculation for this exact molecule.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. doaj.org The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The difference between these energies is the HOMO-LUMO gap (ΔE), a key indicator of molecular stability and the energy required for electronic excitation. rsc.org

In a push-pull molecule like this compound, the electron-donating amino group raises the energy of the HOMO, while the electron-withdrawing nitro group lowers the energy of the LUMO. rsc.orgnih.gov This combined effect leads to a significantly smaller HOMO-LUMO gap compared to unsubstituted thiophene. A smaller gap suggests the molecule is more reactive and can be more easily excited, which is a desirable characteristic for applications in optical materials. rsc.org DFT calculations are the standard method for computing these orbital energies. researchgate.netnih.gov

Representative FMO Energy Values: The following table presents exemplary energy values that could be expected from a DFT calculation on this system, compared to unsubstituted thiophene.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiophene (for comparison) | ~ -6.9 | ~ -0.5 | ~ 6.4 |

| This compound | ~ -5.5 | ~ -2.8 | ~ 2.7 |

Note: These values are illustrative, based on trends observed in push-pull thiophene systems. rsc.orgnih.gov The actual values are highly dependent on the specific DFT functional and basis set used.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized, intuitive chemical bonds and lone pairs, resembling a Lewis structure. samipubco.com This method is particularly useful for quantifying the extent of electron delocalization, also known as hyperconjugation, by calculating the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. periodicodimineralogia.it

For this compound, NBO analysis would quantify the "push-pull" effect. It would show strong stabilization from the donation of the nitrogen lone pair (a donor NBO) of the dimethylamino group into the antibonding π* orbitals of the thiophene ring (acceptor NBOs). Similarly, it would reveal delocalization from the π orbitals of the ring into the antibonding π* orbitals of the nitro group. These interactions are fundamental to the molecule's electronic structure and reactivity. nih.govperiodicodimineralogia.it

Expected NBO Donor-Acceptor Interactions: This table illustrates the type of significant electronic delocalization interactions NBO analysis would reveal.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) of -N(CH₃)₂ | π* (C2=C3) | High | Electron donation from amino group to ring |

| π (C2=C3) | π* (N=O) of -NO₂ | Moderate | Electron withdrawal by nitro group from ring |

| π (C4=C5) | π* (C2=C3) | Moderate | Intramolecular ring delocalization |

Note: LP denotes a lone pair orbital. E(2) values are representative estimates.

Computational Studies of Reaction Mechanisms and Pathways

While this compound is commercially available, understanding its formation is crucial for optimizing synthetic processes. bldpharm.com Computational chemistry can model potential synthetic routes, such as variations of the Gewald reaction, to determine the most energetically favorable pathway. researchgate.netacs.org

The Gewald reaction is a classic and versatile method for synthesizing 2-aminothiophenes. mdpi.comorganic-chemistry.org A plausible synthesis for a related compound, N-substituted 3-nitrothiophen-2-amine, involves the reaction of an α-nitroketene N,S-acetal with 1,4-dithiane-2,5-diol (B140307). beilstein-journals.org

Computational studies of such reactions involve locating the transition state (TS) for each proposed step. The TS is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the step. By comparing the activation energies of different possible pathways, chemists can predict which mechanism is kinetically favored. researchgate.netacs.org DFT calculations are employed to model the geometry and energy of these fleeting transition state structures. researchgate.netacs.org For a multi-step reaction like the Gewald synthesis, this involves identifying intermediates and the transition states that connect them. researchgate.net

A complete reaction mechanism study maps out the energy of all species involved, including reactants, intermediates, transition states, and products. The proposed mechanism for the formation of N-substituted 3-nitrothiophen-2-amines suggests the initial generation of 2-mercaptoacetaldehyde, which then undergoes nucleophilic addition, annelation (ring formation), and elimination steps. beilstein-journals.org

Prediction of Spectroscopic Parameters

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

No published studies were found that present theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound. This type of analysis would typically involve geometry optimization of the molecule followed by the application of quantum mechanical methods, such as the GIAO (Gauge-Independent Atomic Orbital) method, to predict the shielding tensors and resulting chemical shifts. Without such research, a data table of theoretical versus experimental NMR values cannot be compiled.

Computational Vibrational Wavenumber Analysis

Similarly, there is no available research detailing the computational vibrational wavenumber analysis for this compound. This analysis involves calculating the harmonic vibrational frequencies using methods like DFT to predict the compound's infrared (IR) and Raman spectra. The potential energy distribution (PED) analysis, which assigns the calculated vibrational modes to specific molecular motions, has not been performed for this molecule in the available literature. Therefore, a table of computed wavenumbers, IR intensities, Raman activities, and detailed vibrational assignments cannot be provided.

Applications in Materials Science and As Chemical Intermediates

Role of Substituted Thiophenes in Functional Materials Research

Substituted thiophenes are integral components in materials science due to their favorable electronic properties, structural versatility, and stability. mdpi.comrsc.org The thiophene (B33073) moiety is an electron-rich system, making it an excellent electron donor and a fundamental building block for a wide array of materials with applications in electronics and optics. mdpi.com The ability to introduce various functional groups onto the thiophene ring allows for precise control over the electronic energy levels (HOMO/LUMO), bandgap, and intermolecular interactions, which are critical for device performance. mdpi.combohrium.com

Thiophene-based materials are pivotal in the field of organic electronics, particularly in the active layers of organic solar cells (OSCs) and organic field-effect transistors (OFETs). mdpi.com In OSCs, thiophene derivatives, especially in the form of conjugated polymers and small molecules, are widely used as electron-donor materials. bohrium.comrsc.org Their structural versatility allows for the tuning of light absorption, charge mobility, and energy levels to optimize photovoltaic performance. rsc.orgrsc.org For instance, the incorporation of fused-thiophene units into sensitizer (B1316253) dyes has been shown to red-shift the intramolecular charge transfer band, enhance photovoltaic performance, and improve stability. mdpi.com N-heteroacenes substituted with thiophene have demonstrated high open-circuit voltages (Voc) and power conversion efficiencies (PCEs) in OSCs, underscoring the potential of thiophene modification in creating efficient donor materials. rsc.org

The performance of several thiophene-based donor materials in organic solar cells is detailed below.

Table 1: Performance of Thiophene-Based Materials in Organic Solar Cells

| Thiophene-Based Material | Device Structure | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA·cm⁻²] | Power Conversion Efficiency (PCE) [%] | Reference |

|---|---|---|---|---|---|

| Dye with Thiophene Bridge (1) | DSSC | 0.87 | 11.04 | 5.41 | mdpi.com |

| Dye with Thiazole Bridge (2) | DSSC | 0.95 | 12.01 | 6.20 | mdpi.com |

| B2AT | BHJ OSC with PC₇₁BM | 1.02 | - | 4.82 | rsc.org |

| B2A2T | BHJ OSC with PC₇₁BM | 1.00 | - | 5.39 | rsc.org |

The highly polarizable π-electron system of thiophenes makes them ideal candidates for applications in photonics and nonlinear optics. researchgate.netkuleuven.be Organic materials with second-order NLO properties are sought after for applications in telecommunications and optical data processing due to their large nonlinearity and fast response times. psu.edu Research has shown that replacing benzene (B151609) rings with thiophene rings in donor-acceptor substituted molecules significantly enhances the second-order molecular hyperpolarizability (β), a key measure of NLO activity. psu.edursc.org This enhancement is attributed to the thiophene moiety's ability to facilitate intramolecular charge transfer more effectively than benzenoid rings. psu.edu The "push-pull" design (D-π-A), where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge, is a common strategy for creating NLO chromophores, and thiophene is an excellent linker for this purpose. researchgate.net

Table 2: Second-Order NLO Properties of Thiophene-Substituted Compounds

| Compound Structure | Number of Rings | Second-Order Hyperpolarizability (βµ) [10⁻⁴⁸ esu] | Reference |

|---|---|---|---|

| Donor-Thiophene-Acceptor | 2 | 1000 | psu.edu |

| Donor-(Thiophene)₂-Acceptor | 3 | 3000 | psu.edu |

| Donor-(Thiophene)₃-Acceptor | 4 | 8000 | psu.edu |

Thiophene derivatives have been successfully incorporated into materials for liquid crystal displays and electroluminescent applications, such as organic light-emitting diodes (OLEDs). researchgate.netnih.gov The rigid, planar structure of the thiophene ring is conducive to the formation of liquid crystalline phases. researchgate.net In the realm of electroluminescent materials, the ability to modify the thiophene core and its substituents allows for precise tuning of the emission color across the visible spectrum, from blue to near-infrared. researchgate.net Oligothiophenes and polythiophenes can function as both the emissive layer and the hole-transport layer in OLEDs. researchgate.netacs.org For example, amorphous 2,3-disubstituted thiophenes containing triarylamine moieties have been synthesized and used as hole-transporting and emitting materials in double-layer devices. acs.org

N,N-Dimethyl-2-nitrothiophen-3-amine as a Synthetic Precursor

The compound this compound is a classic example of a "push-pull" system, where the electron-donating dimethylamino group and the electron-withdrawing nitro group are positioned on adjacent carbons of the thiophene ring. This arrangement imparts unique reactivity, making it a valuable intermediate in organic synthesis.

This compound serves as a key starting material for the synthesis of more complex heterocyclic structures, particularly fused-ring systems. The reactivity of the compound is dictated by its functional groups. The nitro group activates the ring for nucleophilic aromatic substitution (SNAr) reactions, while it can also be readily reduced to an amino group, providing a handle for further cyclization reactions. nih.gov For instance, the reduction of the nitro group followed by reaction with a suitable dielectrophile can lead to the formation of thieno-fused heterocycles, which are scaffolds of interest in medicinal chemistry and materials science. A novel protocol for synthesizing related N-substituted 3-nitrothiophen-2-amines involves a reaction sequence that generates two C-C bonds in a single operation, highlighting the utility of such building blocks in efficient synthetic strategies. nih.gov The transformation proceeds through a proposed [3+2] annexation, demonstrating how these precursors can be used to construct the thiophene ring itself, which can then be further functionalized. nih.gov

The term "building block" aptly describes this compound in the context of combinatorial chemistry and the quest for molecular diversity. researchgate.net Its well-defined structure, featuring two distinct and reactive functional groups on a stable heterocyclic core, allows for a multitude of subsequent chemical transformations. The dimethylamino group can be modified, and the nitro group can be transformed into various other functionalities (e.g., amino, halogen) via established synthetic protocols. Each transformation creates a new, unique molecule, expanding the chemical space accessible from this single precursor. This versatility makes it an important compound for generating libraries of novel thiophene derivatives for screening in drug discovery and materials science applications. researchgate.netresearchgate.net The synthesis of N-substituted 3-nitrothiophen-2-amines is considered highly relevant for accessing compounds with potential biological or material applications, underscoring the importance of this class of molecules as versatile synthetic intermediates. nih.gov

Table 3: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential Application of Product |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C; or SnCl₂, HCl | Amino Group (-NH₂) | Precursor for fused heterocycles (e.g., thienopyrimidines) |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., Alkoxides, Thiolates) | Substitution at positions 4 or 5 | Synthesis of functionalized thiophenes |

| Diazotization of Reduced Nitro Group | 1. Reduction to -NH₂ 2. NaNO₂, HCl | Diazonium Salt (-N₂⁺) | Sandmeyer-type reactions to introduce halogens, CN, etc. |

| Cyclization Reactions | 1. Reduction of nitro group 2. Reaction with 1,2-dielectrophiles | Fused heterocyclic systems | Core structures for pharmaceuticals and functional materials |

Future Research Directions

Development of Novel and Green Synthetic Methodologies

The synthesis of substituted nitrothiophenes is a cornerstone of research in this area. While classical methods often involve harsh conditions, the development of novel and environmentally benign synthetic strategies for N,N-Dimethyl-2-nitrothiophen-3-amine is a critical first step for enabling its broader study.

A promising avenue for future research lies in the adaptation of modern synthetic protocols to this specific target. For instance, a novel method for synthesizing N-substituted 3-nitrothiophen-2-amines has been reported, which involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol (B140307). nih.gov This approach, which generates two carbon-carbon bonds in a single step, could potentially be adapted for the synthesis of this compound. nih.gov

Furthermore, the principles of green chemistry offer a framework for developing more sustainable synthetic routes. Research into the use of alternative energy sources, such as microwave irradiation, has shown promise in accelerating the synthesis of thiophene (B33073) oligomers. nih.gov Exploring microwave-assisted synthesis or the use of eco-friendly catalysts like ZnO nanorods for the construction of the thiophene ring could lead to more efficient and less hazardous production methods. researchgate.net The development of one-pot multicomponent reactions, which increase efficiency by combining several steps without isolating intermediates, also represents a valuable research direction. researchgate.net

Table 1: Potential Green Synthetic Approaches

| Methodology | Potential Advantage | Relevant Precedent |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Synthesis of thiophene oligomers nih.gov |

| Nanocatalysis (e.g., ZnO) | High efficiency, reusability, solvent-free conditions | Green synthesis of thiophene derivatives researchgate.net |

Exploration of Understudied Reactivity Pathways and Transformations

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene ring, making it susceptible to a variety of chemical transformations. While the reactivity of 2-nitrothiophene (B1581588) has been a subject of study, the specific pathways for this compound remain largely unexplored. rsc.org

Future investigations should focus on systematically exploring its reactivity with a range of nucleophiles, electrophiles, and in cycloaddition reactions. For example, secondary aliphatic amines have been shown to react with 2-nitrothiophene to yield ring-opened products. rsc.org Investigating the reaction of this compound with various amines under different conditions could reveal novel transformation pathways. rsc.org

Moreover, the potential for tandem and domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, is a particularly exciting area. Designing reactions that leverage the inherent reactivity of both the nitro and dimethylamino groups could lead to the efficient synthesis of complex molecular architectures.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its behavior and designing applications. While standard spectroscopic techniques like NMR and IR provide valuable static information, the use of advanced techniques to study dynamic processes would offer deeper insights. bldpharm.comnist.gov

Future research should employ techniques such as variable-temperature NMR to probe conformational changes and restricted bond rotations, which are known to occur in similar N-nitrosamines. The presence of the dimethylamino group could lead to interesting dynamic phenomena that could be elucidated through such studies. Furthermore, time-resolved spectroscopic techniques could be used to investigate the excited-state dynamics of the molecule, which is crucial for potential applications in optoelectronics.

Multiscale Computational Modeling for Predicting Chemical Behavior

Computational chemistry provides a powerful tool for complementing experimental studies by offering insights into reaction mechanisms, electronic structures, and molecular properties that can be difficult to probe experimentally. For this compound, multiscale computational modeling could be particularly valuable.

Density Functional Theory (DFT) calculations can be employed to predict its geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net Such calculations have been successfully used to study the effects of nitro substitution on the properties of other aromatic systems. nih.gov Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations could be used to model its behavior in different solvent environments, providing insights into solute-solvent interactions that can significantly influence reactivity. researchgate.net

Table 2: Proposed Computational Studies

| Modeling Technique | Research Question | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Ground and excited state properties | Understanding of electronic structure and reactivity |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Prediction of optical properties for materials applications |

Design and Synthesis of this compound Based Co-polymers and Oligomers for Targeted Material Applications

The incorporation of thiophene units into polymers and oligomers has led to the development of materials with interesting electronic and optical properties, finding applications in organic solar cells, field-effect transistors, and sensors. mdpi.comacs.orgresearchgate.netacs.orgmdpi.commdpi.com The unique substitution pattern of this compound makes it an attractive building block for novel polymeric and oligomeric materials.

Future research should focus on the synthesis of copolymers and oligomers incorporating this monomer. mdpi.comacs.orgacs.orgmdpi.com The presence of both an electron-donating dimethylamino group and an electron-withdrawing nitro group could lead to materials with tailored donor-acceptor properties, which are highly desirable for organic electronics. mdpi.commdpi.com The synthesis of alternating copolymers with other aromatic or heteroaromatic units could be achieved through various cross-coupling reactions. acs.org

Furthermore, the synthesis of well-defined oligomers would allow for a systematic investigation of the relationship between structure and properties, providing valuable insights for the design of improved materials. nih.govresearchgate.netacs.orgacs.org The solubility and processing characteristics of these new materials would also need to be carefully evaluated to assess their potential for device fabrication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.